molecular formula C8H9N7O2 B12485471 N,N'-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diyldiacetamide

N,N'-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diyldiacetamide

Cat. No.: B12485471
M. Wt: 235.20 g/mol
InChI Key: AFIJGFSJVBOUOB-UHFFFAOYSA-N
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Description

N-{7-Acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-yl}acetamide is a heterocyclic compound that features a triazole and triazine ring system.

Properties

Molecular Formula

C8H9N7O2

Molecular Weight

235.20 g/mol

IUPAC Name

N-(5-acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7-yl)acetamide

InChI

InChI=1S/C8H9N7O2/c1-4(16)10-6-12-7(11-5(2)17)15-3-9-14-8(15)13-6/h3H,1-2H3,(H2,10,11,12,13,14,16,17)

InChI Key

AFIJGFSJVBOUOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=NN=CN2C(=N1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-yl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{7-Acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{7-Acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-yl}acetamide involves its interaction with biological targets such as enzymes or receptors. The triazole and triazine rings can intercalate with DNA, disrupting its function and leading to antimicrobial or antiviral effects . Additionally, the compound may inhibit specific enzymes involved in pathogen metabolism, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-Acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-yl}acetamide is unique due to its specific combination of triazole and triazine rings, which confer distinct chemical and biological properties. This compound’s ability to intercalate with DNA and inhibit enzymes makes it a promising candidate for further research and development in medicinal chemistry.

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